- Method for preparing 7-acetyltaxol, China, , ,
Cas no 92950-39-5 (7-Acetyl Paclitaxel)

7-Acetyl Paclitaxel structure
Nome do Produto:7-Acetyl Paclitaxel
7-Acetyl Paclitaxel Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenepropanoic acid, b-(benzoylamino)-a-hydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-ylester, (aR,bS)-
- 7-Acetyl Paclitaxel
- ACETYLTAXOL, 7-(P)
- Benzenepropanoic acid, b-(benzoylamino)-a-hydroxy-,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoylox
- N-(2-hydroxy-3-oxo-1-phenyl-3-((4,6,12b-triacetoxy-12-(benzoyloxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-9-
- Paclitaxel
- 7-Acetyltaxol
- 7-Acetyl taxol
- 7-O-Acetylpaclitaxel
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-hydroxybenzenepropanoate (ACI)
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv. (ZCI)
- Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, 4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]- (ZCI)
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR-(2aalpha,4beta,4abeta,6beta,9a(alphar*,betas*),11alpha,12alpha,12aalpha,12balpha))-
- G90889
- CHEMBL70999
- QHVFIEKTXYELRR-XOVTVWCYSA-N
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 92950-39-5
-
- Inchi: 1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
- Chave InChI: QHVFIEKTXYELRR-XOVTVWCYSA-N
- SMILES: O([C@@]12CO[C@@H]1C[C@H](OC(=O)C)[C@]1(C([C@@H](C3=C(C)[C@@H](OC(=O)[C@H](O)[C@H](C4C=CC=CC=4)NC(C4C=CC=CC=4)=O)C[C@]([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)(O)C3(C)C)OC(=O)C)=O)C)C(=O)C
Propriedades Computadas
- Massa Exacta: 895.342
- Massa monoisotópica: 895.342
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 15
- Contagem de Átomos Pesados: 65
- Contagem de Ligações Rotativas: 16
- Complexidade: 1910
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 11
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 227
- XLogP3: 3.1
Propriedades Experimentais
- Densidade: 1.38
- Ponto de ebulição: 956.4°Cat760mmHg
- Ponto de Flash: 532.2°C
- Índice de Refracção: 1.624
7-Acetyl Paclitaxel Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at recommended temperature
7-Acetyl Paclitaxel Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
LKT Labs | T1010-25 mg |
7-Acetyl Paclitaxel |
92950-39-5 | ≥98% | 25mg |
$7,138.30 | 2023-07-11 | |
LKT Labs | T1010-1 mg |
7-Acetyl Paclitaxel |
92950-39-5 | ≥98% | 1mg |
$603.50 | 2023-07-11 | |
TRC | A187375-10mg |
7-Acetyl Paclitaxel |
92950-39-5 | 10mg |
$ 391.00 | 2023-09-09 | ||
A2B Chem LLC | AH89787-10mg |
ACETYLTAXOL, 7-(P) |
92950-39-5 | 97% | 10mg |
$599.00 | 2024-07-18 | |
1PlusChem | 1P00GY0R-25mg |
ACETYLTAXOL, 7-(P) |
92950-39-5 | 97% | 25mg |
$930.00 | 2024-04-20 | |
A2B Chem LLC | AH89787-5mg |
ACETYLTAXOL, 7-(P) |
92950-39-5 | 97% | 5mg |
$349.00 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-362057-5 mg |
7-Acetyl Paclitaxel, |
92950-39-5 | 5mg |
¥2,708.00 | 2023-07-11 | ||
TRC | A187375-5mg |
7-Acetyl Paclitaxel |
92950-39-5 | 5mg |
$ 215.00 | 2023-09-09 | ||
TRC | A187375-25mg |
7-Acetyl Paclitaxel |
92950-39-5 | 25mg |
$ 930.00 | 2023-04-19 | ||
TRC | A187375-2mg |
7-Acetyl Paclitaxel |
92950-39-5 | 2mg |
$ 164.00 | 2023-04-19 |
7-Acetyl Paclitaxel Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Tetrahydrofuran ; 6 h, 25 °C
1.2 Reagents: Potassium bicarbonate Solvents: Water ; 3 h, 30 °C
1.2 Reagents: Potassium bicarbonate Solvents: Water ; 3 h, 30 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Synthesis and evaluation of paclitaxel C7 derivatives: solution phase synthesis of combinatorial librariesBioorganic & Medicinal Chemistry Letters, 1998, 8(22), 3181-3186,
Método de produção 3
Condições de reacção
Referência
- Modified taxols 4. Synthesis and biological activity of taxols modified in the side chainJournal of Natural Products, 1988, 51(2), 298-306,
Método de produção 4
Condições de reacção
Referência
- Deacetylation of paclitaxel and other taxanesTetrahedron Letters, 1995, 36(12), 2001-4,
Método de produção 5
Condições de reacção
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile , Pyridine ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Copper sulfate Solvents: Water ; 9000 h, rt
1.2 Reagents: Copper sulfate Solvents: Water ; 9000 h, rt
Referência
- Structure-activity relationship study of taxoids for their ability to activate murine macrophages as well as inhibit the growth of macrophage-like cellsBioorganic & Medicinal Chemistry, 2003, 11(13), 2867-2888,
Método de produção 6
Condições de reacção
Referência
- Preparation and biological activity of taxol acetatesBiochemical and Biophysical Research Communications, 1984, 124(2), 329-36,
Método de produção 7
Condições de reacção
1.1 Reagents: Zinc Solvents: Acetic acid
Referência
- Synthesis of a tritium labeled derivative of the microtubular poison taxolJournal of Labelled Compounds and Radiopharmaceuticals, 1987, 24(10), 1245-55,
Método de produção 8
Condições de reacção
Referência
- Selective process for the deacylation and deacetylation of taxol and taxanes, World Intellectual Property Organization, , ,
7-Acetyl Paclitaxel Raw materials
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[tris(1-methylethyl)silyl]oxy]benzenepropanoate
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate
7-Acetyl Paclitaxel Preparation Products
7-Acetyl Paclitaxel Literatura Relacionada
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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